molecular formula C20H26O5 B6596457 4,4-Di(4-hydroxy-3-methoxyphenly)-2,3-dimethylbutanol CAS No. 913643-31-9

4,4-Di(4-hydroxy-3-methoxyphenly)-2,3-dimethylbutanol

Cat. No.: B6596457
CAS No.: 913643-31-9
M. Wt: 346.4 g/mol
InChI Key: BVFKMONTRIVXBO-UHFFFAOYSA-N
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Description

4,4-Di(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutanol is a lignan compound, which is a type of polyphenolic substance found in plants. Lignans are known for their antioxidant properties and potential health benefits, including anti-inflammatory and anticancer activities .

Chemical Reactions Analysis

4,4-Di(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutanol undergoes several types of chemical reactions, including:

Scientific Research Applications

4,4-Di(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Di(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutanol involves its interaction with molecular targets such as enzymes and receptors. It exerts its effects through pathways related to oxidative stress and inflammation. For example, it may inhibit specific enzymes involved in the production of reactive oxygen species, thereby reducing oxidative damage .

Comparison with Similar Compounds

Similar compounds to 4,4-Di(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutanol include other lignans such as:

Properties

IUPAC Name

4-[4-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O5/c1-12(11-21)13(2)20(14-5-7-16(22)18(9-14)24-3)15-6-8-17(23)19(10-15)25-4/h5-10,12-13,20-23H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFKMONTRIVXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C)C(C1=CC(=C(C=C1)O)OC)C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601135414
Record name Benzenebutanol, 4-hydroxy-δ-(4-hydroxy-3-methoxyphenyl)-3-methoxy-β,γ-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601135414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913643-31-9
Record name Benzenebutanol, 4-hydroxy-δ-(4-hydroxy-3-methoxyphenyl)-3-methoxy-β,γ-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913643-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenebutanol, 4-hydroxy-δ-(4-hydroxy-3-methoxyphenyl)-3-methoxy-β,γ-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601135414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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